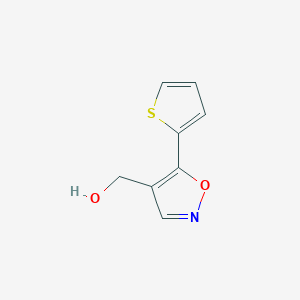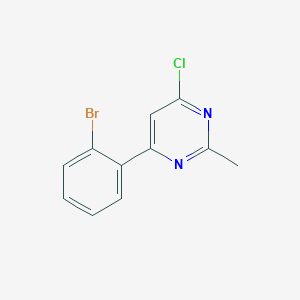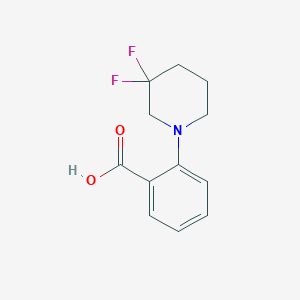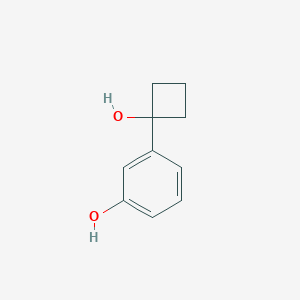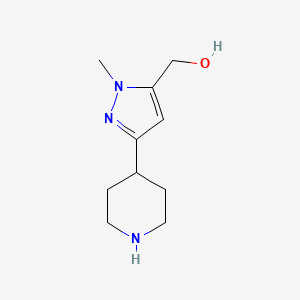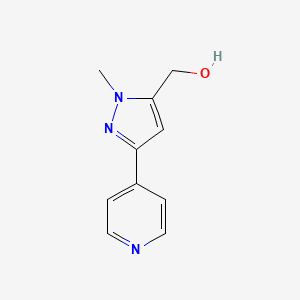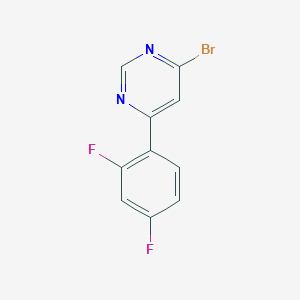
4-溴-6-(2,4-二氟苯基)嘧啶
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, a study reported the synthesis of a compound where the structure was determined by mass spectrometry and 1H NMR, 13C NMR and FT-IR spectroscopy .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(2,4-difluorophenyl)pyrimidine” involves a pyrimidine ring substituted with bromine and a 2,4-difluorophenyl group. More detailed structural information might be available in specific studies or databases .Chemical Reactions Analysis
Pyrimidine derivatives have been known to undergo various chemical reactions. For example, a study discussed the synthesis of pyrimidine derivatives from diacetyl ketene, enaminonitrile, alkynes, and (trimethylsilyl) acetylene .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-6-(2,4-difluorophenyl)pyrimidine” can be found in chemical databases. For instance, its molecular weight is 271.06 g/mol. More detailed properties might be available in specific databases .科学研究应用
合成和化学性质
4-溴-6-(2,4-二氟苯基)嘧啶在有机合成中作为一种多功能中间体,有助于开发具有潜在生物活性的化合物。其结构基元对于合成各种杂环化合物至关重要,这些化合物由于其广泛的药理活性而备受关注。例如,它已被用于合成表现出抗菌活性的新型嘧啶类化合物。这些化合物是从烟酰氰通过亚胺形成、选择性氨基化,然后进行Dimroth重排制备的,突显了4-溴-6-(2,4-二氟苯基)嘧啶衍生物在药物化学中的作用(Kanth et al., 2006)。
抗病毒研究
抗病毒化合物的研究也受益于4-溴-6-(2,4-二氟苯基)嘧啶的衍生物。一项研究表明制备了在5位取代的2,4-二氨基-6-羟基嘧啶,后来这些衍生物被转化为具有潜在抗病毒活性的膦酸。这些衍生物被评估其对逆转录病毒,包括人类免疫缺陷病毒(HIV)的有效性,显示出在嘧啶环的5位特定取代可以增强抗病毒活性而不引起显著的细胞毒性(Hocková等,2003)。
量子化学表征
在理论层面上,通过量子化学方法探索了4-溴-6-(2,4-二氟苯基)嘧啶衍生物的氢键结合潜力。这项研究提供了这些化合物可能参与的氢键相互作用的见解,这对于理解它们在各种化学环境中的行为至关重要,包括药物设计,其中氢键在药物-受体相互作用中起着关键作用(Traoré等,2017)。
抗肿瘤活性
4-溴-6-(2,4-二氟苯基)嘧啶的衍生物在抗肿瘤研究中显示出潜力。一项关于吡咯并[2,3-d]嘧啶抗叶酸类化合物的研究表明,这些化合物是从4-溴-6-(2,4-二氟苯基)嘧啶合成的,显示出对肿瘤细胞生长的选择性抑制。这些化合物靶向叶酸受体和质子耦合叶酸转运蛋白在癌细胞中,表明了新型抗癌疗法开发的潜在途径(Wang et al., 2010)。
未来方向
作用机制
Target of Action
It’s known that pyrimidine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical processes, including dna synthesis and repair, and signal transduction .
Pharmacokinetics
The compound’s physical properties such as its melting point (63-65 °c), boiling point (1882±350 °C), and density (1788±006 g/cm3) can influence its bioavailability .
Result of Action
As a pyrimidine derivative, it may influence cellular processes such as dna synthesis and cell signaling .
生化分析
Biochemical Properties
4-Bromo-6-(2,4-difluorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of 4-Bromo-6-(2,4-difluorophenyl)pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling molecules, thereby affecting pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(2,4-difluorophenyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it may act as a competitive inhibitor for certain kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(2,4-difluorophenyl)pyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(2,4-difluorophenyl)pyrimidine in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as the inhibition of tumor growth or modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
4-Bromo-6-(2,4-difluorophenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, it can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(2,4-difluorophenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins can facilitate its distribution within different cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(2,4-difluorophenyl)pyrimidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways . The localization of the compound can significantly impact its activity and function, highlighting the importance of understanding its subcellular distribution .
属性
IUPAC Name |
4-bromo-6-(2,4-difluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGRILMCBAIGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)



